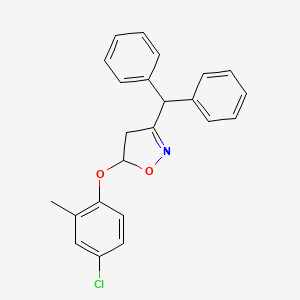
3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzhydryl group, a chloro-substituted phenoxy group, and a dihydroisoxazole ring, which contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group is introduced through a Friedel-Crafts alkylation reaction using benzhydrol and an appropriate alkylating agent.
Introduction of the Phenoxy Group: The phenoxy group is incorporated via a nucleophilic substitution reaction using 4-chloro-2-methylphenol and a suitable leaving group.
Cyclization to Form the Dihydroisoxazole Ring: The final step involves the cyclization of the intermediate to form the dihydroisoxazole ring, typically using a base-catalyzed intramolecular cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the dihydroisoxazole ring.
Substitution: The chloro group in the phenoxy moiety can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted phenoxy derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
3-Benzhydryl-5-(4-chlorophenoxy)-4,5-dihydroisoxazole: Lacks the methyl group in the phenoxy moiety.
3-Benzhydryl-5-(4-methylphenoxy)-4,5-dihydroisoxazole: Lacks the chloro group in the phenoxy moiety.
3-Benzhydryl-5-phenoxy-4,5-dihydroisoxazole: Lacks both the chloro and methyl groups in the phenoxy moiety.
Uniqueness
3-Benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydroisoxazole is unique due to the presence of both chloro and methyl groups in the phenoxy moiety, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
89249-67-2 |
|---|---|
分子式 |
C23H20ClNO2 |
分子量 |
377.9 g/mol |
IUPAC 名称 |
3-benzhydryl-5-(4-chloro-2-methylphenoxy)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C23H20ClNO2/c1-16-14-19(24)12-13-21(16)26-22-15-20(25-27-22)23(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,22-23H,15H2,1H3 |
InChI 键 |
QBSRWWIWSWHVPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OC2CC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B12904041.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12904044.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
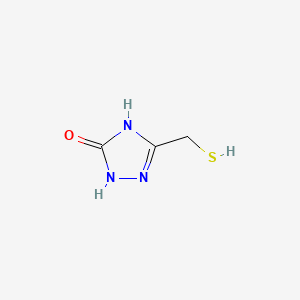
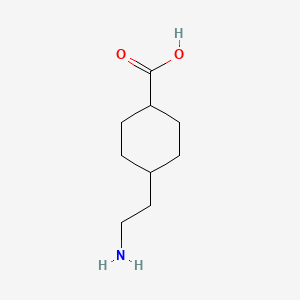
![(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid](/img/structure/B12904061.png)
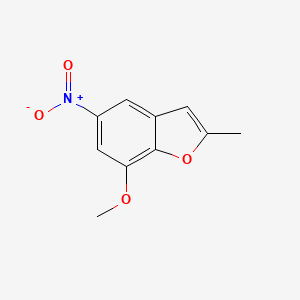
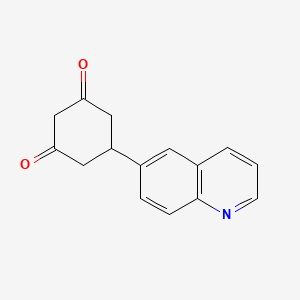
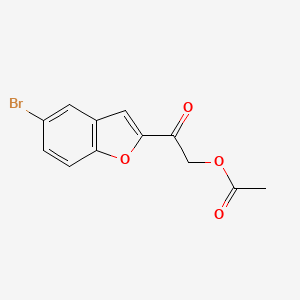

![2-[(5-Methylfuran-2-yl)methoxy]oxane](/img/structure/B12904097.png)
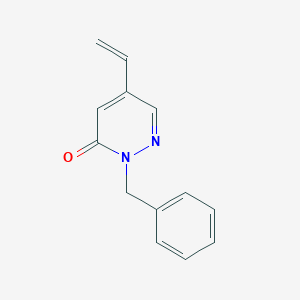
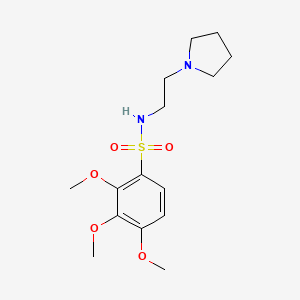
![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)
